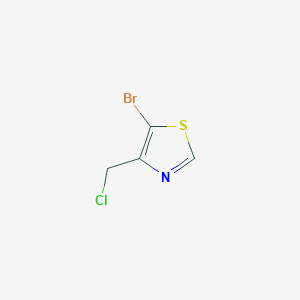

5-Bromo-4-(chloromethyl)-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-(chloromethyl)-1,3-thiazole is a compound that belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen within a five-membered ring structure. Thiazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of bromine with various precursors. For instance, the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone has been reported as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles, which are useful in drug discovery programs . Similarly, the synthesis of 2-amino-5-bromo-1,3,4-thiadiazoles has been described, showcasing the ambident nucleophilic behavior of these substrates in alkylation, acylation, and nitrosation reactions . Additionally, the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides has been used to yield trisubstituted thiazoles .

Molecular Structure Analysis

The molecular and crystal structure of thiazole derivatives can be determined using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized and found to crystallize in the orthorhombic space group with specific unit cell parameters . The structural geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) methods, which often show good agreement with experimental data .

Chemical Reactions Analysis

Thiazole derivatives undergo a variety of chemical reactions, reflecting their reactivity and potential for further functionalization. The bromination of thiazole compounds can lead to specific derivatives depending on the reaction conditions and the nature of the substituents present on the thiazole ring . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the site of bromination and the overall yield of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as 2-chloro-5-chloromethyl-1,3-thiazole, include their purification techniques, application areas, and market prospects. These compounds can be synthesized from different initial raw materials, and factors such as the source of the raw materials, quality of products, percent conversion, and costs are important considerations . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, can be analyzed using optimized structures from DFT calculations .

Wissenschaftliche Forschungsanwendungen

Applications in Chemical Synthesis

5-Bromo-4-(chloromethyl)-1,3-thiazole serves as a critical intermediate in the synthesis of various chemical compounds. It has been utilized in the formation of highly functionalized 5-bromo-2-amino-1,3-thiazoles, which are of interest due to their potential as pharmacologically relevant compounds and inhibitors like monoacylglycerol lipase (MAGL) inhibitors (Prévost et al., 2018). Additionally, it's involved in the regioselective halogenation process, providing an efficient method for obtaining various thiazole derivatives (Yamane et al., 2004).

Synthesis of Thiazole Derivatives

The compound has been instrumental in synthesizing diverse thiazole derivatives. For instance, it's used in the synthesis of isomeric chloromethyl derivatives of 1,3-thiazole containing a protected aldehyde group, leading to new low-molecular-weight thiazolecarbaldehydes (Sinenko et al., 2017). The derivatives have been further reacted with different nucleophiles to produce new aldehydes.

Photodynamic Therapy and Photophysical Applications

5-Bromo-4-(chloromethyl)-1,3-thiazole has also found applications in photodynamic therapy, a treatment modality for cancer. A study focused on the synthesis and characterization of a Cd(II) complex derived from an azo ligand containing 5-bromo thiazolyl, demonstrating significant antifungal and antibacterial activities and potential in photodynamic therapy due to its singlet oxygen quantum yield (Jaber et al., 2021).

Biological Activity Studies

Apart from its role in chemical synthesis, the derivatives of 5-Bromo-4-(chloromethyl)-1,3-thiazole have been involved in studies exploring biological activities. For example, a compound was synthesized for investigating its antimicrobial properties, displaying promising results against certain bacterial and fungal strains (Karegoudar et al., 2008).

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of sodium-glucose co-transporter-2 (sglt2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .

Mode of Action

Compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

Related compounds have been used as chromogenic substrates in biochemical assays . These compounds can be transformed by biological mechanisms into colored compounds, indicating the presence of certain enzymes .

Result of Action

Related compounds have been used to test for the presence of certain enzymes, which cleave specific bonds to give intensely colored products .

Action Environment

The suzuki–miyaura cross-coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

5-bromo-4-(chloromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNS/c5-4-3(1-6)7-2-8-4/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDKVTCLZYPCGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-(chloromethyl)-1,3-thiazole | |

CAS RN |

1936260-42-2 |

Source

|

| Record name | 5-bromo-4-(chloromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)

![16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2517958.png)

![2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2517965.png)

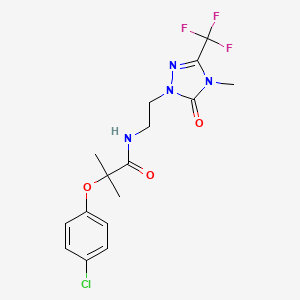

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)

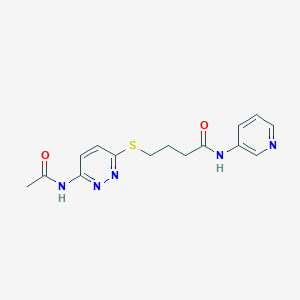

![3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2517972.png)